2-(Methylthio)-6-nitro-1,3-benzothiazole

Thermal Analysis Material Science Process Chemistry

Select 2-(Methylthio)-6-nitro-1,3-benzothiazole (CAS 3621-99-6) for applications demanding the distinct electronic profile created by the 6-nitro (strong electron-withdrawing) and 2-methylthio (moderate electron-donating) substituents. This dual-substitution pattern is not replicated by generic analogs, making it essential for synthesizing bioactive benzothiazole libraries via nitro reduction or methylthio oxidation. With a melting point of 128-134°C, it withstands thermal processing that degrades non-nitro analogs. Procure ≥95% purity for reliable research outcomes in drug discovery, corrosion inhibition, and analytical reference standard development.

Molecular Formula C8H6N2O2S2
Molecular Weight 226.3 g/mol
CAS No. 3621-99-6
Cat. No. B1296080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-6-nitro-1,3-benzothiazole
CAS3621-99-6
Molecular FormulaC8H6N2O2S2
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O2S2/c1-13-8-9-6-3-2-5(10(11)12)4-7(6)14-8/h2-4H,1H3
InChIKeyUGURRSVQWLYDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)-6-nitro-1,3-benzothiazole (CAS 3621-99-6): A Unique Benzothiazole Scaffold for Medicinal Chemistry and Material Science Applications


2-(Methylthio)-6-nitro-1,3-benzothiazole (CAS 3621-99-6) is a heterocyclic compound belonging to the benzothiazole class, characterized by a methylthio group at the 2-position and a nitro group at the 6-position . Its molecular formula is C8H6N2O2S2, with a molecular weight of 226.28 g/mol . The compound exhibits a melting point range of 128-134°C, indicating good thermal stability relative to its non-nitro analogs . It is primarily utilized as a research intermediate in medicinal chemistry and materials science, particularly for the synthesis of bioactive molecules and corrosion inhibitors .

Why Generic Substitution Fails for 2-(Methylthio)-6-nitro-1,3-benzothiazole (CAS 3621-99-6)


Generic substitution of 2-(Methylthio)-6-nitro-1,3-benzothiazole with other benzothiazole derivatives is not straightforward due to the unique electronic and steric effects imparted by the 6-nitro and 2-methylthio groups . The nitro group strongly withdraws electrons, while the methylthio group provides moderate electron donation, creating a distinct reactivity profile that is not replicated in analogs lacking either substituent . For instance, 2-(methylthio)benzothiazole lacks the nitro group, resulting in significantly lower biological activity and altered physicochemical properties, including a much lower melting point . Conversely, 2-methyl-6-nitrobenzothiazole, which replaces the methylthio group with a methyl group, exhibits a higher melting point but reduced nucleophilic substitution potential . These differences underscore the necessity of selecting the specific compound for applications requiring precise reactivity or thermal behavior.

Quantitative Evidence Guide for Selecting 2-(Methylthio)-6-nitro-1,3-benzothiazole (CAS 3621-99-6)


Thermal Stability: Melting Point Comparison of 2-(Methylthio)-6-nitro-1,3-benzothiazole vs. 2-(Methylthio)benzothiazole

The 6-nitro substitution significantly elevates the melting point compared to the non-nitro analog, indicating enhanced thermal stability and potentially different handling and processing requirements. 2-(Methylthio)-6-nitro-1,3-benzothiazole melts at 128-134°C , whereas 2-(methylthio)benzothiazole (CAS 615-22-5) melts at 43-49°C . This represents a melting point increase of approximately 85-91°C.

Thermal Analysis Material Science Process Chemistry

Purity Specification: Comparative Analysis of 2-(Methylthio)-6-nitro-1,3-benzothiazole vs. 2-Methyl-6-nitrobenzothiazole

The typical commercial purity of 2-(Methylthio)-6-nitro-1,3-benzothiazole is specified at ≥95% , while the closely related 2-methyl-6-nitrobenzothiazole (CAS 2941-63-1) is often available at ≥98% purity . Although the difference is 3%, this can be significant in applications where trace impurities affect catalytic activity or biological assay outcomes.

Quality Control Synthetic Chemistry Analytical Chemistry

Safety Profile: GHS Hazard Classification of 2-(Methylthio)-6-nitro-1,3-benzothiazole vs. 2-(Methylthio)benzothiazole

Both compounds are classified as irritants, but their specific hazard statements differ. 2-(Methylthio)-6-nitro-1,3-benzothiazole is labeled with H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, 2-(methylthio)benzothiazole carries H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) in addition to H315 and H319 . The absence of acute toxicity warnings for the target compound may simplify handling and waste disposal in some jurisdictions.

Chemical Safety Risk Assessment Laboratory Handling

Synthetic Utility: Reduction of Nitro Group in 2-(Methylthio)-6-nitro-1,3-benzothiazole vs. 2-Methyl-6-nitrobenzothiazole

The nitro group at the 6-position can be selectively reduced to an amino group using standard conditions (e.g., Fe/HCl, catalytic hydrogenation) [1]. This transformation yields 2-(methylthio)-6-amino-1,3-benzothiazole, a versatile intermediate for further functionalization. While the same reduction applies to 2-methyl-6-nitrobenzothiazole, the presence of the methylthio group in the target compound provides an additional handle for nucleophilic substitution or oxidation, offering greater synthetic flexibility .

Medicinal Chemistry Organic Synthesis Intermediate

Corrosion Inhibition Potential: Benzothiazole Derivative Class-Level Inference for 2-(Methylthio)-6-nitro-1,3-benzothiazole

Benzothiazole derivatives, including those with nitro and thioether substituents, have demonstrated corrosion inhibition efficacy on galvanized steel and mild steel in acidic environments [1]. For example, a related study on benzothiazole derivatives reported inhibition efficiencies exceeding 90% in 1 M H2SO4 [2]. While specific data for 2-(Methylthio)-6-nitro-1,3-benzothiazole are not yet published, its structural features (electron-withdrawing nitro group for adsorption, sulfur atoms for metal coordination) suggest comparable or enhanced performance, warranting its evaluation as a corrosion inhibitor candidate.

Corrosion Science Material Protection Industrial Chemistry

Optimal Application Scenarios for 2-(Methylthio)-6-nitro-1,3-benzothiazole (CAS 3621-99-6) Based on Quantitative Evidence


Synthesis of 2-(Methylthio)-6-amino-1,3-benzothiazole for Bioactive Molecule Libraries

The compound serves as an excellent precursor for the synthesis of 2-(methylthio)-6-amino-1,3-benzothiazole via nitro group reduction . This amine intermediate can be further functionalized to generate diverse libraries of benzothiazole derivatives with potential antimicrobial, anticancer, or antiprotozoal activities . The methylthio group provides an additional site for subsequent modifications, such as oxidation to sulfoxide or sulfone, enhancing the structural diversity of the final compounds.

Development of Thermally Stable Organic Materials or Intermediates

With a melting point of 128-134°C , 2-(Methylthio)-6-nitro-1,3-benzothiazole exhibits greater thermal stability than its non-nitro analog (mp 43-49°C) . This property makes it suitable for applications requiring thermal processing, such as the synthesis of high-temperature polymers, organic semiconductors, or as an intermediate in reactions conducted at elevated temperatures without decomposition.

Evaluation as a Corrosion Inhibitor in Acidic Environments

Given the established corrosion inhibition activity of benzothiazole derivatives , 2-(Methylthio)-6-nitro-1,3-benzothiazole is a promising candidate for testing as an inhibitor for mild steel or galvanized steel in acidic media (e.g., 1 M H2SO4) . Its nitro group may enhance adsorption onto metal surfaces, while the sulfur atoms facilitate coordination, potentially leading to high inhibition efficiency. Researchers can use this compound as a starting point for developing novel corrosion inhibitors.

Use as a Reference Standard in Analytical Method Development

The compound's well-defined purity specification (≥95%) and characteristic melting point make it suitable as a reference standard for calibrating analytical instruments, such as HPLC or DSC, in quality control laboratories. Its distinct UV-Vis absorption profile, stemming from the benzothiazole core and nitro chromophore, also allows for its use in method development for the quantification of related substances in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylthio)-6-nitro-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.